N-Methyl-N-nitro-1-butanamine

Overview

Description

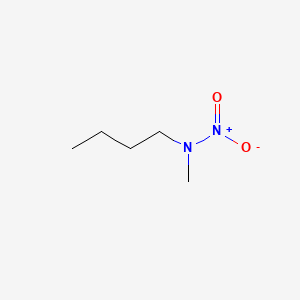

N-Methyl-N-nitro-1-butanamine is an organic compound with the molecular formula C5H12N2O2. It is also known by other names such as Butylmethylnitramine and N-methyl-N-nitrobutanamine . This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the nitrogen atom of a butanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nitro-1-butanamine typically involves the nitration of N-methyl-1-butanamine. This process can be carried out using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to prevent decomposition and ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the potential hazards associated with handling nitrating agents and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitro-1-butanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso compounds.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Selective Methylation Reactions

N-Methyl-N-nitro-1-butanamine is utilized as a methylating agent in the synthesis of N-monomethyl amines. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The selective methylation process allows for the controlled introduction of methyl groups, which can enhance the biological activity of drug candidates by improving their solubility and metabolic stability .

Catalytic Advances

Recent studies have focused on developing catalytic methods for the selective N-methylation of primary amines and nitro compounds using various methylating agents, including this compound. This advancement is significant for synthetic organic chemistry, as it addresses challenges related to overmethylation and selectivity in reactions .

Medicinal Chemistry

Potential Antimicrobial Activity

Nitro compounds, including this compound, have been investigated for their antimicrobial properties. Research indicates that nitro groups can enhance the efficacy of compounds against various pathogens, including bacteria and fungi. The presence of the nitro group in certain structures has been linked to increased biological activity against resistant strains of bacteria such as Helicobacter pylori and Mycobacterium tuberculosis .

Pharmaceutical Development

The compound's structure allows it to be explored as a scaffold for developing new therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties due to modifications that leverage the methyl and nitro functionalities. Studies suggest that these modifications can lead to improved drug candidates with better efficacy and reduced side effects .

Toxicological Studies

Carcinogenic Potential

While exploring its applications, it is essential to consider the toxicological profile of this compound and related nitrosamines. Some studies have indicated that certain nitrosamines are associated with carcinogenic effects in laboratory animals. The implications of these findings necessitate careful evaluation during the development of pharmaceutical applications involving this compound .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-nitro-1-butanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

N-Methyl-1-butanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

N-Methyl-N-nitroso-1-butanamine: Contains a nitroso group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

N-Methyl-N-nitro-1-butanamine is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .

Biological Activity

N-Methyl-N-nitro-1-butanamine (NMNBA) is a compound of interest due to its potential biological activity, particularly in the context of mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of NMNBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

NMNBA is classified as a nitrosamine, a group of compounds known for their carcinogenic properties. The structural formula can be represented as follows:

Biological Activity Overview

Nitrosamines, including NMNBA, are primarily recognized for their ability to form DNA adducts, leading to mutations and potentially cancerous transformations in cells. The biological activity of NMNBA can be summarized as follows:

- Mutagenicity : NMNBA has been shown to induce mutations in bacterial and mammalian cell assays.

- Carcinogenicity : Animal studies have indicated that NMNBA can lead to tumor formation in various organs.

- Mechanism of Action : The biological activity is largely attributed to the formation of reactive intermediates that alkylate DNA.

The metabolic activation of NMNBA involves cytochrome P450 enzymes, which convert the nitrosamine into reactive species capable of interacting with DNA. This process can lead to the formation of mutagenic DNA adducts, which are critical in the initiation of carcinogenesis.

Key Metabolic Pathways

- Cytochrome P450 Activation : NMNBA is metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates.

- DNA Alkylation : These intermediates can alkylate DNA bases, resulting in mutations.

Animal Studies

A series of animal studies have been conducted to assess the carcinogenic potential of NMNBA:

| Study Type | Species | Dose (mg/kg) | Duration (weeks) | Tumor Sites |

|---|---|---|---|---|

| Gavage Study | Fischer 344 Rats | 10 | 30 | Liver, lung |

| Long-term Exposure | Syrian Hamsters | 5 | 50 | Nasal cavity, bladder |

These studies consistently report increased incidences of tumors in treated animals compared to controls, highlighting the compound's carcinogenic potential.

In Vitro Studies

In vitro assays have demonstrated that NMNBA induces mutations in bacterial strains such as Salmonella typhimurium. The mutagenicity is often assessed using the Ames test, where NMNBA showed significant mutagenic effects at varying concentrations.

Properties

IUPAC Name |

N-butyl-N-methylnitramide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3-4-5-6(2)7(8)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAARNBTXBIFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337080 | |

| Record name | N-Methyl-N-nitro-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52330-07-1 | |

| Record name | N-Methyl-N-nitro-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.